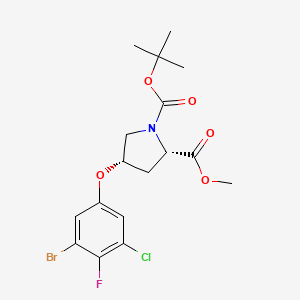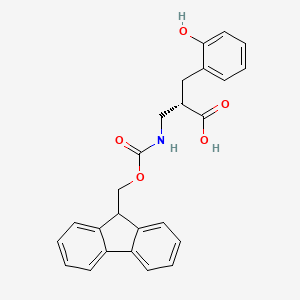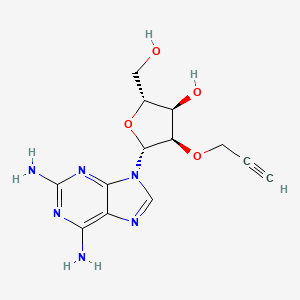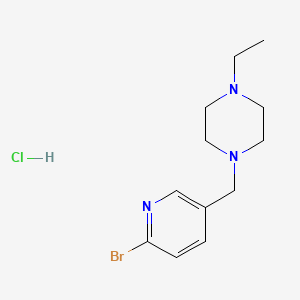
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromopyridine moiety attached to a piperazine ring, which is further substituted with an ethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.
Alkylation: The bromopyridine is then subjected to alkylation with an appropriate alkylating agent to introduce the methyl group at the 3-position.
Piperazine Formation: The resulting intermediate is reacted with 4-ethylpiperazine under suitable conditions to form the desired compound.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or ethanol.
Major Products Formed:
- Substituted derivatives with various functional groups.
- N-oxides or dehalogenated products.
- Coupled products with extended conjugation or new functional groups.
Wissenschaftliche Forschungsanwendungen
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can bind to various receptors or enzymes, modulating their activity. The piperazine ring enhances its binding affinity and selectivity. The compound may also interact with cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
6-Bromopyridine-3-methanol: Shares the bromopyridine core but differs in the functional groups attached.
N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethanamine: Similar structure with different substituents on the piperazine ring.
4-((6-Bromopyridin-3-yl)methyl)morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine hydrochloride stands out due to its unique combination of the bromopyridine and piperazine moieties, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H19BrClN3 |
|---|---|
Molekulargewicht |
320.65 g/mol |
IUPAC-Name |
1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H18BrN3.ClH/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11;/h3-4,9H,2,5-8,10H2,1H3;1H |
InChI-Schlüssel |
QLUQFVWFMVEWPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





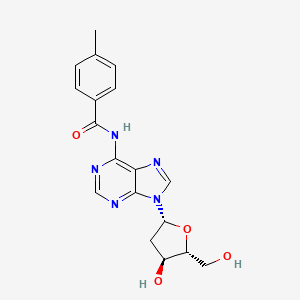
![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)

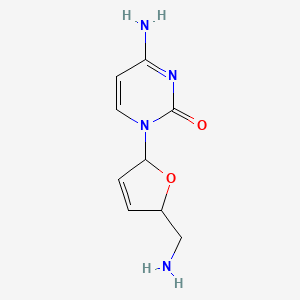


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
